Chemical structure and properties of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole
Chemical structure and properties of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole
Executive Summary
2-(Azidomethyl)-5-(2-fluorophenyl)oxazole is a specialized heterocyclic building block designed for high-fidelity "Click Chemistry" applications in drug discovery and chemical biology. Characterized by a 1,3-oxazole core substituted with a 2-fluorophenyl moiety at the C5 position and a reactive azidomethyl handle at the C2 position, this compound serves as a critical pharmacophore linker.
Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where the 2-fluorophenyl group provides metabolic stability and specific steric/electronic interactions, while the azide functionality allows for rapid, bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its structural properties, synthesis protocols, and application in synthesizing triazole-linked bioactive scaffolds.
Part 1: Chemical Identity & Structure Analysis
Nomenclature and Identification
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IUPAC Name: 2-(Azidomethyl)-5-(2-fluorophenyl)-1,3-oxazole
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Molecular Formula:
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Molecular Weight: ~218.19 g/mol
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Structural Class: 2,5-Disubstituted Oxazole / Organic Azide
Structural Architecture & Electronic Properties
The molecule is composed of three distinct functional domains, each contributing to its reactivity and biological profile:
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The 1,3-Oxazole Core:
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Aromaticity: A planar, electron-deficient heterocycle. The oxygen atom donates electron density into the ring (resonance), while the nitrogen acts as an electron sink.
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Fluorescence: 2,5-diaryloxazoles are known fluorophores. The 5-aryl substitution extends the conjugation, potentially imparting fluorescent properties useful for biological tracking.
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The 2-Fluorophenyl Substituent (C5 Position):
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Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring introduces steric strain, forcing a non-planar conformation between the phenyl and oxazole rings. This "twist" can improve solubility and selectivity in protein binding pockets compared to non-substituted analogs.
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Metabolic Blocking: Fluorine substitution blocks oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable ortho position, enhancing the metabolic stability of the final drug candidate.
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The Azidomethyl Handle (C2 Position):
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Reactivity: A primary alkyl azide. It is kinetically stable under physiological conditions but highly reactive toward alkynes (in the presence of Cu(I)) or strained cyclooctynes (SPAAC).
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Safety: With a C/N ratio of 2.5 (10 carbons / 4 nitrogens), it falls within the "borderline" safety margin for azides. While the molecular weight (>200) suggests it is non-volatile, standard safety protocols for azides must be strictly followed.
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Part 2: Synthesis & Production
The synthesis of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole typically proceeds via a nucleophilic substitution of a halide precursor. The most common route utilizes 2-(Bromomethyl)-5-(2-fluorophenyl)oxazole (CAS 2098091-29-1).
Retrosynthetic Analysis
The target molecule is disconnected at the
Experimental Protocol: Azidation of 2-(Bromomethyl)-5-(2-fluorophenyl)oxazole
Objective: Convert the bromomethyl precursor to the target azide via
Reagents:
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Precursor: 2-(Bromomethyl)-5-(2-fluorophenyl)oxazole (1.0 equiv)
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Nucleophile: Sodium Azide (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]
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Work-up: Ethyl Acetate (EtOAc), Brine,
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Bromomethyl)-5-(2-fluorophenyl)oxazole (1.0 mmol, ~256 mg) in anhydrous DMF (5 mL).
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Addition: CAUTION: Add Sodium Azide (1.5 mmol, 97 mg) in a single portion. Note: Use plastic spatulas; avoid metal contact with azides.
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Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and a new, slightly more polar spot (Azide) should appear.-
Expert Insight: Heating is rarely required and increases safety risks. If reaction is slow, warm gently to 40°C.
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Quenching: Dilute the reaction mixture with water (20 mL) to dissolve excess salts.
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Extraction: Extract with EtOAc (3 x 15 mL). The product partitions into the organic phase.[2]
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Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.
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Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <40°C. Do not distill to dryness if heating is involved; azides can decompose. -
Yield: Expect a pale yellow oil or low-melting solid (Yield: 85–95%).
Visualization: Synthetic Workflow
Caption: Nucleophilic substitution pathway converting the bromomethyl precursor to the target azide.
Part 3: Reactivity & Applications in Drug Discovery
The "Click" Reaction (CuAAC)
The defining application of this compound is its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction couples the oxazole pharmacophore to any alkyne-bearing scaffold (e.g., a protein, a DNA tag, or another drug fragment) via a 1,2,3-triazole linker.
Mechanism: The terminal alkyne coordinates with Cu(I), forming a copper acetylide. The azide nitrogen coordinates to the copper, facilitating a regiospecific cyclization to form the 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: CuAAC Conjugation
Objective: Conjugate 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole to a terminal alkyne (R-C≡CH).
Reagents:
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Azide: 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole (1.0 equiv)
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Alkyne: Functionalized Alkyne (1.0 equiv)
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Catalyst:
(0.1 equiv) -
Reductant: Sodium Ascorbate (0.5 equiv)
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Solvent: t-BuOH/Water (1:1)
Methodology:
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Dissolve the Azide and Alkyne in t-BuOH/Water (1:1).
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Add Sodium Ascorbate (freshly prepared solution).
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Add Copper Sulfate solution.
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Stir vigorously at RT for 12 hours.
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Precipitation of the triazole product is often observed. Filter or extract with EtOAc.[1]
Visualization: Click Chemistry Mechanism
Caption: Copper-catalyzed ligation of the oxazole azide to a target alkyne forming a triazole linkage.
Part 4: Safety & Handling (E-E-A-T)
Azide Hazards
While organic azides with a molecular weight ratio of
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Explosion Risk: Do not heat neat (undiluted) material above 80°C. Do not use metal spatulas (risk of forming shock-sensitive metal azides).
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Light Sensitivity: Store in amber vials to prevent photodecomposition to nitrenes.
Storage
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Temperature: Store at -20°C for long-term stability.
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Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the oxazole ring over extended periods.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
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PubChem. Compound Summary: 2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole. (Structural analog data). Available at: [Link]
